molecular formula C34H24CaCl2N4O8S2 B12933550 calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate CAS No. 68189-24-2

calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate

Cat. No.: B12933550
CAS No.: 68189-24-2
M. Wt: 791.7 g/mol
InChI Key: WXNCKGDQVKFDFH-UHFFFAOYSA-L
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Description

Calcium 3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate (CAS: 129423-54-7) is an azo dye complex characterized by a sulfonated aromatic backbone linked to a hydroxynaphthalene group via a diazenyl bridge. The calcium cation stabilizes the sulfonate moiety, enhancing solubility and pigment stability. This compound is primarily used in industrial applications, including printing inks and cosmetics, due to its vibrant color and chemical robustness .

Properties

CAS No.

68189-24-2

Molecular Formula

C34H24CaCl2N4O8S2

Molecular Weight

791.7 g/mol

IUPAC Name

calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate

InChI

InChI=1S/2C17H13ClN2O4S.Ca/c2*1-10-14(18)8-12(25(22,23)24)9-15(10)19-20-17-13-5-3-2-4-11(13)6-7-16(17)21;/h2*2-9,21H,1H3,(H,22,23,24);/q;;+2/p-2

InChI Key

WXNCKGDQVKFDFH-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.CC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate typically involves the diazotization of 2-hydroxy-1-naphthaldehyde followed by coupling with 3-chloro-4-methylbenzenesulfonic acid. The reaction is carried out under acidic conditions, usually with hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The compound exerts its effects primarily through its interaction with metal ions and biological molecules. The azo group can form complexes with metal ions, which is the basis for its use as an indicator in titrations. In biological systems, the compound can induce apoptosis in cancer cells by interacting with cellular proteins and disrupting normal cellular functions .

Comparison with Similar Compounds

Barium-Based Analogs

A key structural analog is barium bis{5-chloro-2-[(E)-(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate} (CAS: 112). While its aromatic backbone and azo linkage are identical to the calcium compound, the use of barium as the counterion alters properties:

  • Solubility : Barium salts typically exhibit lower water solubility compared to calcium analogs, making them preferable in applications requiring reduced migration (e.g., high-durability paints) .
  • Color Profile : Barium complexes often display deeper red hues, whereas calcium variants may appear brighter due to differences in cation-electron interactions .
  • Regulatory Considerations : Barium compounds face stricter toxicity regulations, limiting their use in cosmetics compared to calcium-based pigments .

Calcium Azo Sulfonates with Pyrazole Moieties

Another analog, calcium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]azo]benzenesulphonate (CAS: 85605-12-5), replaces the hydroxynaphthalene group with a pyrazole ring. This structural variation impacts:

  • Lightfastness : The pyrazole moiety improves resistance to UV degradation, making this compound suitable for outdoor applications .
  • Spectral Properties : Absorption maxima shift due to altered conjugation, resulting in distinct color profiles (e.g., orange-red instead of bluish-red) .

Comparative Data Table

Property Calcium 3-Chloro-5-[(2-Hydroxynaphthalen-1-yl)diazenyl]-4-Methylbenzenesulfonate Barium Bis{5-Chloro-2-[(E)-(2-Hydroxynaphthalen-1-yl)diazenyl]-4-Methylbenzenesulfonate} Calcium 2-Chloro-5-[[Pyrazolyl]azo]benzenesulphonate
CAS Number 129423-54-7 112 85605-12-5
Cation Calcium Barium Calcium
Primary Applications Cosmetics, printing inks High-durability coatings Outdoor pigments, textiles
Solubility in Water Moderate Low Low
Lightfastness (1–5 Scale) 3 4 5
Regulatory Status Generally recognized as safe (GRAS) for cosmetics Restricted in cosmetics due to barium toxicity GRAS for industrial use
Color Range Bright bluish-red Deep red Orange-red
Key References

Research Findings and Industrial Relevance

  • Performance in Cosmetics: The calcium variant is favored in cosmetics due to its non-toxic profile and bright coloration, though it requires stabilizers to mitigate moderate lightfastness .
  • Textile Applications : Pyrazole-containing calcium analogs dominate outdoor textile dyeing, leveraging superior UV resistance .
  • Environmental Impact : Barium analogs, while durable, pose environmental risks during disposal, driving industry shifts toward calcium-based alternatives .

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